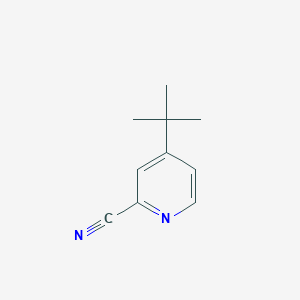
4-tert-Butylpyridin-2-carbonitril
Übersicht
Beschreibung
4-tert-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a nitrile group at the 2-position. This compound is of interest in various fields, including materials science and organic synthesis, due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylpyridine-2-carbonitrile is utilized in several scientific research applications:
Materials Science: It is used as an additive in dye-sensitized solar cells to enhance the open-circuit voltage.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, influencing the reactivity and selectivity of the catalysts.
Wirkmechanismus
Target of Action
4-tert-Butylpyridine-2-carbonitrile, also known as 4-(tert-butyl)picolinonitrile, is a chemical compound that is commonly used in dye-sensitized solar cells . It serves as an additive in the electrolyte of these cells . .
Mode of Action
The compound interacts with the electrolyte in dye-sensitized solar cells . It is believed to enhance the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Biochemical Pathways
Its primary role is in the enhancement of the open-circuit voltage in dye-sensitized solar cells
Result of Action
The primary result of the action of 4-tert-Butylpyridine-2-carbonitrile is the enhancement of the open-circuit voltage in dye-sensitized solar cells . This can improve the performance of the solar cells. It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used as an additive in the electrolyte of dye-sensitized solar cells
Cellular Effects
It has been reported that this compound can influence the performance of perovskite solar cells . It is suggested that it can improve the crystallinity of perovskite, which is crucial for the efficiency of these cells
Molecular Mechanism
It is known that this compound can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present a huge challenge for the stability of perovskite solar cells
Temporal Effects in Laboratory Settings
It has been reported that this compound can improve the performance of perovskite solar cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Butylpyridine-2-carbonitrile can be synthesized through the reaction of tert-butylmagnesium bromide with 2-pyridinemethanenitrile. This reaction typically occurs under low-temperature conditions and in the presence of an inert atmosphere using dry solvents .
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylpyridine-2-carbonitrile are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2-Pyridinemethanenitrile: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness
4-tert-Butylpyridine-2-carbonitrile is unique due to the combination of the tert-butyl and nitrile groups, which confer distinct steric and electronic characteristics. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in dye-sensitized solar cells and specific organic synthesis reactions.
Eigenschaften
IUPAC Name |
4-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPVBTOAETZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560838 | |
| Record name | 4-tert-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42205-73-2 | |
| Record name | 4-tert-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
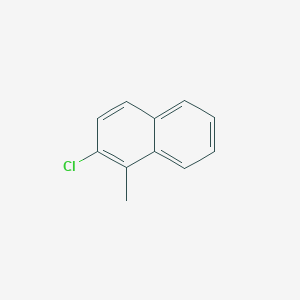
![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
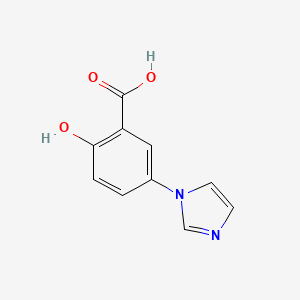
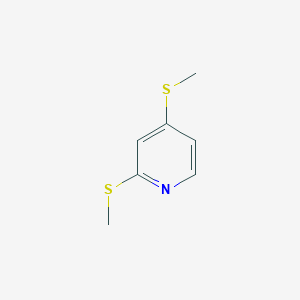

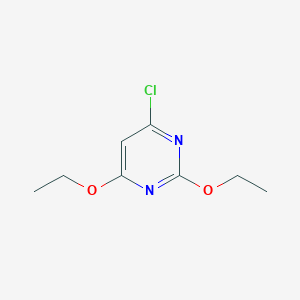
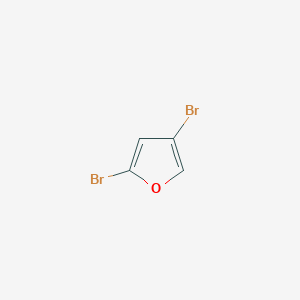
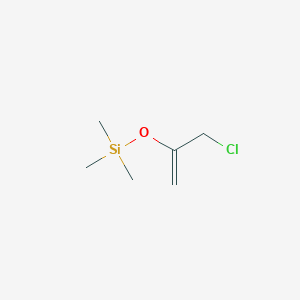
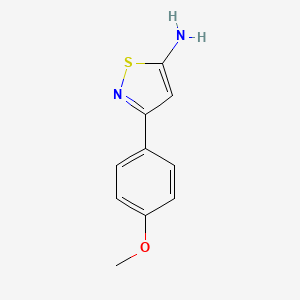
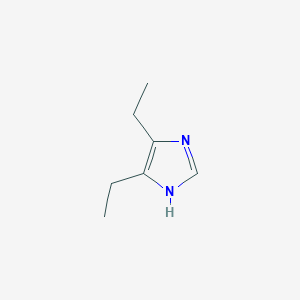
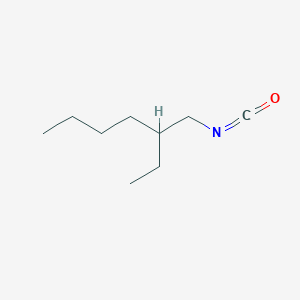
![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
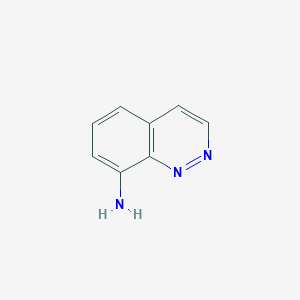
![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
